2-(2-methylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide
Description
2-(2-Methylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with a methyl group at the ortho position and a pyrrolidine-containing oxoethyl moiety attached to the phenylacetamide core. This compound shares structural motifs common in bioactive molecules, including the acetamide backbone (frequently associated with anti-inflammatory and analgesic properties) and the pyrrolidine ring (a feature in ligands targeting CNS receptors or enzymes like ACE2) .
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-6-2-3-7-19(16)26-15-20(24)22-18-10-8-17(9-11-18)14-21(25)23-12-4-5-13-23/h2-3,6-11H,4-5,12-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCKCEWHUOAHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (2-Methylphenoxy)Acetic Acid
The phenoxyacetic acid moiety is synthesized via nucleophilic substitution between 2-methylphenol and chloroacetic acid under alkaline conditions.
Preparation of 4-[2-Oxo-2-(Pyrrolidin-1-Yl)Ethyl]Aniline
The pyrrolidin-1-yl ethylamine component is synthesized via a two-step process:
Coupling of (2-Methylphenoxy)Acetic Acid and 4-[2-Oxo-2-(Pyrrolidin-1-Yl)Ethyl]Aniline
The final acetamide is formed via Schotten-Baumann reaction :
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Procedure : (2-Methylphenoxy)acetyl chloride (prepared using thionyl chloride) is reacted with 4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]aniline in dichloromethane under N₂ at 0–5°C. Triethylamine is added to neutralize HCl.
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Yield : 65–70%.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7).
Optimization Strategies
Microwave-Assisted Synthesis
For steps requiring prolonged heating (e.g., pyrrolidine coupling), microwave irradiation at 700 W for 3–5 minutes reduces reaction time from 48 hours to 10–15 minutes, improving yield by 15–20%.
Solvent and Catalyst Selection
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Trimethylaluminum (AlMe₃) : Enhances amidation efficiency in non-polar solvents (toluene), achieving 85% conversion.
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Glacial Acetic Acid/Sodium Acetate : Optimal for Claisen-Schmidt condensations, providing a 75% yield of intermediates.
Spectral Characterization and Validation
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 48 hours | 15 minutes |
| Yield | 65% | 80% |
| Purity (HPLC) | 95% | 98% |
| Energy Consumption | High | Low |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or acetamide groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-methylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and pyrrolidinyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or signal transduction pathways, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its 2-methylphenoxy and pyrrolidinyl-oxoethyl groups. Below is a comparative analysis with structurally related acetamides:
Key Observations
Halogenated analogs () may exhibit stronger antimicrobial activity but pose higher toxicity . Pyrrolidine vs. Piperidine: Pyrrolidine-containing compounds (e.g., target compound) are less lipophilic than piperidine analogs (), possibly affecting CNS penetration .
Synthetic Routes: The target compound’s synthesis likely follows conventional amide coupling (as in ), involving condensation of 2-methylphenoxyacetic acid with a pyrrolidinyl-oxoethyl aniline derivative. Microwave-assisted methods () could enhance yield and purity.
Safety and Toxicity: Methyl/ethylphenoxy analogs (e.g., ) exhibit acute oral toxicity (OSHA HCS Category 4) and require PPE during handling. In contrast, halogenated derivatives () may present environmental hazards due to persistent chlorine groups .
Research Findings and Implications
- Structural Optimization: Replacing the methylphenoxy group with a methoxy or sulfonamide group () could enhance binding affinity to targets like cyclooxygenase or ACE2 .
Biological Activity
2-(2-methylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide, with the CAS number 1060261-14-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticonvulsant and cytotoxic effects, as well as its structure-activity relationship (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 352.4 g/mol. The structure consists of a pyrrolidine moiety linked to a phenyl group through an acetamide bond, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O3 |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 1060261-14-4 |
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, derivatives of pyrrolidine have shown efficacy in animal models of epilepsy, suggesting that modifications in the structure can enhance their anticonvulsant effects . The SAR analysis indicates that the presence of specific functional groups can significantly influence the potency of these compounds.
Cytotoxic Activity
The cytotoxic effects of this compound were evaluated against various cancer cell lines. Preliminary results suggest that it exhibits growth-inhibitory effects comparable to established chemotherapeutic agents. For example, analogs with similar structures have been shown to possess IC50 values lower than those of doxorubicin, indicating a potential for use in cancer therapy . The interaction with cellular proteins was primarily through hydrophobic contacts, which could be a target for further drug design .
Case Studies and Research Findings
- Anticonvulsant Efficacy : A study synthesized several pyrrolidine derivatives and assessed their anticonvulsant activity using the maximal electroshock seizure (MES) test in mice. Compounds similar to this compound showed significant protection against seizures, highlighting their therapeutic potential in epilepsy management .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that certain derivatives exhibited potent cytotoxicity against A431 and Jurkat cell lines. The IC50 values were significantly lower than those for standard treatments, suggesting that these compounds could serve as alternative therapeutic agents in oncology .
- Mechanistic Insights : Molecular dynamics simulations revealed that the binding interactions of these compounds with targeted proteins are crucial for their biological activities. For instance, hydrophobic interactions and hydrogen bonding were identified as key contributors to the efficacy of these compounds against cancer cells .
Q & A
Q. What are the key synthetic steps and reagent considerations for preparing 2-(2-methylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the acetamide backbone via condensation of 2-(2-methylphenoxy)acetic acid with 4-aminoacetophenone derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI.
- Step 2 : Introduction of the pyrrolidin-1-yl moiety through nucleophilic substitution or reductive amination. Sodium hydroxide or potassium carbonate is often used as a base to deprotonate intermediates, while DMF serves as a solvent to stabilize reactive species .
- Step 3 : Final purification via column chromatography or recrystallization to achieve >95% purity. Reaction conditions (e.g., 60–80°C, inert atmosphere) must be tightly controlled to avoid side products .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the methylphenoxy group (δ 2.3 ppm for CH₃), pyrrolidine protons (δ 1.5–3.0 ppm), and acetamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 380.2 (calculated for C₂₂H₂₅N₂O₃) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) validate functional groups .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of aerosols .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Substituent Variation : Replace the 2-methylphenoxy group with halogenated or electron-withdrawing groups (e.g., -Cl, -CF₃) to modulate receptor binding. shows fluorophenyl analogs enhance anticancer activity .
- Scaffold Modification : Introduce heterocycles (e.g., pyridine instead of pyrrolidine) to improve solubility. highlights sulfur-containing analogs with increased bioavailability .
- In Silico Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs) .
Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., pH 7.4, 37°C) to control variables. emphasizes reproducibility in enzyme inhibition studies .
- Orthogonal Validation : Confirm results using complementary methods (e.g., SPR for binding affinity vs. fluorescence-based assays) .
- Structural Analog Comparison : Compare with derivatives (e.g., 4-ethylphenoxy analogs in ) to identify substituent-specific effects .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
- LogP Optimization : Introduce polar groups (e.g., -OH, -SO₃H) to reduce logP from ~3.5 to <2, enhancing aqueous solubility .
- Prodrug Design : Mask the acetamide group with ester linkages to improve oral bioavailability .
- Cytochrome P450 Inhibition Assays : Test metabolic stability using liver microsomes to identify vulnerable sites for modification .
Q. How can computational modeling guide the optimization of reaction conditions?
- DFT Calculations : Predict transition states for key steps (e.g., amide bond formation) to optimize catalyst selection (e.g., DMAP vs. pyridine) .
- Reaction Kinetics Modeling : Use software like ChemAxon to simulate temperature-dependent yields and identify ideal conditions (e.g., 72 hours at 70°C) .
Q. What methodologies resolve low yields in the final coupling step?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aryl halides are intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours while maintaining >80% yield .
- In Situ Monitoring : Use HPLC to track intermediate consumption and adjust stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
